4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid [1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic Acid is used in the preparation of isoreticular high-symmetry metastable copper dicarboxylate MOFs (SURMOF-2).

Brand Name: Vulcanchem
CAS No.: 143613-17-6
VCID: VC2237785
InChI: InChI=1S/C26H18O4/c27-25(28)23-13-9-21(10-14-23)19-5-1-17(2-6-19)18-3-7-20(8-4-18)22-11-15-24(16-12-22)26(29)30/h1-16H,(H,27,28)(H,29,30)
SMILES: C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O
Molecular Formula: C26H18O4
Molecular Weight: 394.4 g/mol

4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid

CAS No.: 143613-17-6

Cat. No.: VC2237785

Molecular Formula: C26H18O4

Molecular Weight: 394.4 g/mol

* For research use only. Not for human or veterinary use.

4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid - 143613-17-6

Specification

CAS No. 143613-17-6
Molecular Formula C26H18O4
Molecular Weight 394.4 g/mol
IUPAC Name 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid
Standard InChI InChI=1S/C26H18O4/c27-25(28)23-13-9-21(10-14-23)19-5-1-17(2-6-19)18-3-7-20(8-4-18)22-11-15-24(16-12-22)26(29)30/h1-16H,(H,27,28)(H,29,30)
Standard InChI Key HKNHBZNRYLZPMH-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O
Canonical SMILES C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O

Introduction

Structural Characteristics and Basic Properties

Chemical Identity and Nomenclature

4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid is an organic compound categorized as a quaterphenyl dicarboxylic acid. The systematic name indicates the presence of four interconnected phenyl rings with carboxylic acid groups positioned at the terminal ends of the molecule. This compound belongs to the broader class of aromatic carboxylic acids, specifically those with extended phenyl systems.

Molecular Structure and Formula

The molecular formula of 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid is C26H18O4, with a calculated molar mass of approximately 334.32 g/mol. The structure consists of four benzene rings connected in a linear arrangement, with carboxylic acid groups (-COOH) attached at the para positions of the terminal phenyl rings. This linear arrangement of phenyl groups creates a rigid, rod-like molecular structure that contributes to its unique properties and applications.

Structural Features

The compound exhibits several notable structural characteristics:

  • Linear arrangement of four phenyl rings, creating a rigid backbone

  • Two carboxylic acid functional groups positioned at the para positions of the terminal rings

  • High degree of conjugation through the phenyl system

  • Potential for hydrogen bonding through the carboxylic acid groups

  • Relatively planar molecular geometry due to the aromatic nature of the connected rings

These structural features contribute to the compound's physical properties, chemical reactivity, and potential applications in various scientific fields.

Synthesis Methods

General Synthetic Approaches

The synthesis of 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid typically involves multi-step organic synthesis procedures, with careful consideration of reaction conditions to achieve high purity and yield. Common synthetic strategies include:

  • Sequential cross-coupling reactions (such as Suzuki or Stille coupling) to build the quaterphenyl backbone

  • Oxidation of terminal methyl or aldehyde groups to form carboxylic acids

  • Protection-deprotection strategies for selective functionalization

  • Palladium-catalyzed coupling reactions for connecting phenyl rings

Synthetic Challenges

The synthesis of this compound presents several challenges:

  • Controlling the regioselectivity of coupling reactions

  • Achieving high yields in multi-step synthesis

  • Purification of increasingly insoluble intermediates

  • Preventing side reactions during the oxidation of terminal groups to carboxylic acids

  • Optimizing reaction conditions for each synthetic step

Modern synthetic methods typically employ advanced catalysts and carefully controlled reaction conditions to overcome these challenges and produce the compound in sufficient purity for research applications.

Physical Properties

Spectroscopic Properties

The compound demonstrates characteristic spectroscopic properties that assist in its identification and purity assessment:

Spectroscopic MethodExpected Characteristics
UV-VisibleStrong absorption bands due to the extended conjugated system
Infrared (IR)Characteristic C=O stretching vibrations around 1700 cm⁻¹
NMR (¹H)Complex aromatic proton signals between 7-8 ppm; carboxylic acid protons at ~12 ppm
NMR (¹³C)Carboxylic carbon signals at ~168-172 ppm; aromatic carbon signals between 125-145 ppm
Mass SpectrometryMolecular ion peak corresponding to the molecular weight; fragmentation pattern showing sequential loss of phenyl groups

These spectroscopic properties provide valuable information for structural confirmation and purity analysis of the compound.

Chemical Reactivity

Carboxylic Acid Chemistry

As a dicarboxylic acid, 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid can participate in various reactions typical of carboxylic acids, including:

  • Esterification with alcohols to form diester derivatives

  • Amidation reactions with amines to form amide products

  • Salt formation with bases (such as metal hydroxides) to produce carboxylate salts

  • Reduction to aldehyde or alcohol functional groups

  • Decarboxylation under specific conditions

These reactions provide pathways for functionalization and modification of the compound for specific research applications.

Aromatic Chemistry

The phenyl rings in the compound can undergo typical aromatic substitution reactions, although their reactivity may be influenced by the extended conjugation and the presence of carboxylic acid groups. Potential reactions include:

  • Electrophilic aromatic substitution (such as halogenation, nitration, or sulfonation)

  • Nucleophilic aromatic substitution (when activated by electron-withdrawing groups)

  • Metallation reactions (such as lithiation) for further functionalization

  • Coupling reactions to extend the aromatic system

These reactions expand the potential for structural modification and derivatization of the compound.

Applications in Materials Science

Metal-Organic Frameworks (MOFs)

One of the primary applications of 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid is in the synthesis of metal-organic frameworks (MOFs). The linear arrangement of phenyl rings and the terminal carboxylic acid groups make it an excellent ligand for coordination with metal ions to form ordered three-dimensional frameworks. Key aspects of this application include:

  • The rigid, linear structure of the molecule promotes the formation of porous frameworks with high stability

  • The carboxylic acid groups serve as coordination sites for various metal ions

  • The extended phenyl system contributes to π-π stacking interactions that can enhance framework stability

  • The resulting MOFs may exhibit valuable properties such as gas storage, selective adsorption, and catalytic activity

Polymer Chemistry

The compound can serve as a monomer or additive in polymer chemistry, particularly for:

  • Production of polyesters through esterification reactions

  • Synthesis of polyamides through amidation reactions

  • Development of copolymers with unique physical and chemical properties

  • Creation of thermally stable polymeric materials due to the rigid phenyl backbone

  • Functionalization of polymer surfaces through covalent attachment

These applications leverage the structural rigidity and functional group reactivity of the compound to create materials with tailored properties.

Research Applications

Molecular Electronics

The extended conjugated system of 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid makes it potentially valuable in molecular electronics research:

  • The rigid rod-like structure can serve as a molecular wire for electron transfer

  • The conjugated phenyl system facilitates electron delocalization and conductivity

  • Terminal carboxylic acid groups can be used for attachment to electrodes or other molecular components

  • The molecule can be incorporated into larger electronic structures through synthetic modification

These properties position the compound as a potential building block for molecular-scale electronic devices and circuits.

Supramolecular Chemistry

In supramolecular chemistry, the compound offers several advantageous features:

  • Hydrogen bonding capabilities through carboxylic acid groups for self-assembly

  • π-π stacking interactions between phenyl rings for supramolecular organization

  • Linear geometry for the construction of one-dimensional supramolecular arrays

  • Potential for metal coordination to create complex supramolecular architectures

  • Utility in crystal engineering studies for understanding intermolecular interactions

These characteristics make the compound valuable for research into molecular recognition, self-assembly, and the development of functional supramolecular systems.

Comparison with Related Compounds

Structural Analogues

Several compounds share structural similarities with 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid, with notable differences that affect their properties and applications:

CompoundStructural SimilaritiesKey DifferencesNotable Properties
p-Terphenyl-4,4′′-dicarboxylic acidLinear arrangement with terminal carboxylic acidsContains three phenyl rings instead of fourShorter length, potentially different packing in crystal structures
4,4′′′-Methanetetrayltetrabenzoic acidMultiple phenyl rings with carboxylic acid groupsContains a central methane carbon with four branching phenyl groupsThree-dimensional structure versus linear arrangement
4-[4-Bis[4-(4-carboxyphenyl)phenyl]phosphorylphenyl]benzoic acidMultiple phenyl rings with carboxylic acid groupsContains phosphoryl group and branched structureDifferent coordination properties due to phosphoryl group

Understanding these structural relationships helps researchers select the most appropriate compounds for specific applications based on their unique properties and characteristics .

Research Challenges and Future Directions

Current Limitations

Research involving 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid faces several challenges:

  • Synthetic complexity and multi-step procedures required for production

  • Limited solubility in common solvents, complicating processing and characterization

  • Challenges in achieving high purity for sensitive applications

  • Relatively limited commercial availability compared to simpler organic compounds

  • Complex spectroscopic data interpretation due to the repetitive structural units

Future Research Opportunities

Several promising research directions exist for this compound:

  • Development of improved synthetic methods to increase yield and purity

  • Exploration of novel MOF structures with enhanced gas storage or separation properties

  • Investigation of functionalized derivatives for specific applications in sensing or catalysis

  • Computational studies to predict properties and behavior in various systems

  • Integration into advanced materials for electronics, photonics, and energy applications

These research opportunities highlight the continued relevance and potential of this compound in materials science and chemical research.

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